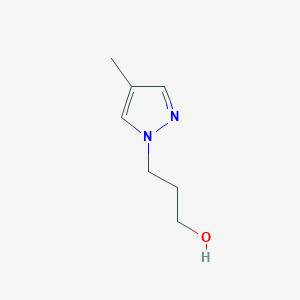

3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

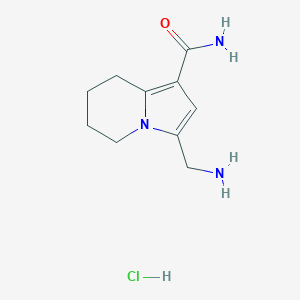

“3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol” is a chemical compound with the empirical formula C7H12N2O . It has a molecular weight of 140.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The SMILES string of “this compound” is CN1N=CC(CCCO)=C1 . This indicates that the compound contains a pyrazole ring attached to a propanol group.Physical And Chemical Properties Analysis

“this compound” is a liquid . Unfortunately, other physical and chemical properties such as boiling point, density, solubility, and pKa are not available in the current sources.Scientific Research Applications

Synthesis and Characterization

- Pyrazoles and their derivatives, including 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol, have significant applications in the pharmaceutical and agrochemical industries. Their synthesis involves techniques such as slow solvent evaporation, and they are characterized using methods like powder XRD, FT–IR, and TG–DTA–DSC. These compounds have been noted for their stability up to certain temperatures and the ability to undergo both endothermic and exothermic reactions (Vyas et al., 2012).

Coordination Compounds and Crystal Structures

- Pyrazole-based ligands, closely related to this compound, are used to synthesize various coordination compounds with metals like nickel, zinc, and palladium. These compounds' crystal structures have been extensively studied, showing diverse coordination geometries and offering insights into their potential applications (Zhang et al., 2008).

Catalytic Activities

- Derivatives of pyrazole, similar to this compound, are used to synthesize dicopper(II) complexes. These complexes have been studied for their catalytic activities, especially in the context of modeling the functional properties of enzymes like catechol oxidase (Zhang et al., 2007).

Corrosion Inhibitors

- Bipyrazolic-type organic compounds, which include structures related to this compound, have been theoretically studied for their potential as corrosion inhibitors. These studies, using methods like density functional theory, have provided insights into their inhibition efficiencies and reactive sites (Wang et al., 2006).

Anticancer and Antimicrobial Agents

- Compounds incorporating pyrazole structures have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. This includes exploring the structures' biological activity and their efficacy in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Safety and Hazards

properties

IUPAC Name |

3-(4-methylpyrazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7-5-8-9(6-7)3-2-4-10/h5-6,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNPRBHEZCFDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2634485.png)

![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2634496.png)

![2-Ethyl-3-methyl-1-(4-pyridin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2634498.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2634499.png)

![6-Hydroxy-2-[(3-methylphenyl)methylene]-3(2H)-benzofuranone](/img/structure/B2634500.png)

![2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2634502.png)

![(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B2634503.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2634505.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2634506.png)